3-Bromo-4-methoxy-5-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde
CAS No.:
Cat. No.: VC13835722
Molecular Formula: C13H13BBrNO6
Molecular Weight: 369.96 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13BBrNO6 |
|---|---|
| Molecular Weight | 369.96 g/mol |
| IUPAC Name | 3-bromo-4-methoxy-5-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde |
| Standard InChI | InChI=1S/C13H13BBrNO6/c1-16-5-11(18)21-14(22-12(19)6-16)9-3-8(7-17)4-10(15)13(9)20-2/h3-4,7H,5-6H2,1-2H3 |
| Standard InChI Key | QZUAVRJYEDHRFS-UHFFFAOYSA-N |
| SMILES | B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC(=C2OC)Br)C=O |
| Canonical SMILES | B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC(=C2OC)Br)C=O |
Introduction
Synthesis and Characterization
The synthesis of 3-Bromo-4-methoxy-5-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde would likely involve multiple steps, including the formation of the dioxazaborocan ring and its attachment to the benzaldehyde backbone. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy would be essential to confirm the structure and purity of the compound.
Potential Applications
While specific applications of 3-Bromo-4-methoxy-5-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde are not well-documented, compounds with similar structures are often explored for their potential in pharmaceuticals, organic electronics, and as intermediates in complex syntheses. The presence of a boron-containing ring suggests potential utility in boron-based chemistry, which is relevant in areas like boron neutron capture therapy and catalysis.
Storage and Handling
Given the complexity and potential reactivity of this compound, it should be stored under inert conditions, such as under nitrogen or argon, and at controlled temperatures (e.g., 2-8°C) to prevent degradation. Handling should be performed in a well-ventilated area with appropriate protective equipment.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume